molecular formula C9H11FO B133783 Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) CAS No. 156712-37-7

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI)

Cat. No.: B133783
CAS No.: 156712-37-7
M. Wt: 154.18 g/mol
InChI Key: MCENMZBHIHBHPB-SECBINFHSA-N
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Description

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) is an organic compound characterized by the presence of a benzenemethanol core with an alpha-ethyl and 2-fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene, ethyl bromide, and fluorine sources.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Stepwise Synthesis: The process may involve multiple steps, including halogenation, alkylation, and reduction reactions to introduce the ethyl and fluoro substituents at the desired positions on the benzenemethanol core.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce ethylbenzene derivatives.

Scientific Research Applications

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The fluoro substituent can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, alpha-ethyl-2-chloro-: Similar structure but with a chloro substituent instead of fluoro.

    Benzenemethanol, alpha-ethyl-2-bromo-: Contains a bromo substituent.

    Benzenemethanol, alpha-ethyl-2-iodo-: Features an iodo substituent.

Uniqueness

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity, biological activity, and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance metabolic stability and improve the compound’s pharmacokinetic profile, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R)-1-(2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCENMZBHIHBHPB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156712-37-7
Record name (1R)-1-(2-fluorophenyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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